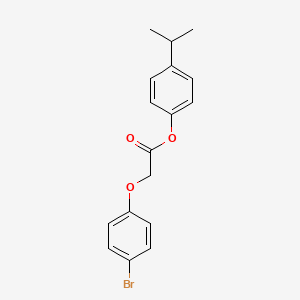

![molecular formula C18H15N3O3S B5578136 3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)

3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one" is part of a broader class of heterocyclic compounds that exhibit a range of biological activities. The interest in these compounds stems from their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves multi-step reactions, starting from key intermediates such as ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate (Santagati et al., 1993). Various derivatives can be obtained through modifications at different positions of the core structure, leading to compounds with varied chemical properties.

Molecular Structure Analysis

The molecular structure of benzothieno[2,3-d]pyrimidin-4(3H)-ones has been characterized using techniques such as X-ray crystallography, which provides detailed information about the atomic arrangement and molecular geometry (Attia et al., 2014). Such studies are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzothieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, which allow for the introduction of diverse functional groups (Santagati et al., 1993). These reactions are fundamental for the synthesis of analogs with enhanced biological activity or specific physical-chemical properties.

Physical Properties Analysis

The physical properties of benzothieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting point, and crystallinity, can vary significantly depending on the substituents present on the core structure. These properties are critical for determining the compound's suitability for pharmaceutical formulations or material science applications.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards oxidizing or reducing agents, and stability under various conditions, are influenced by the electronic configuration and steric factors of the benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. Studies have shown that introducing different substituents can markedly affect these properties, enabling the fine-tuning of the compound's reactivity and interactions (Santagati et al., 1993).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

This compound and its derivatives have been synthesized and explored for their biological activities. For instance, Abdallah (2002) reported the preparation of Hexahydro-6H-[1]benzothieno[2’,3’:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones via reaction with hydrazonoyl halides, which were screened for biological activity (Abdallah, 2002). Similarly, Hafez et al. (2017) synthesized a novel series of thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, evaluating them for antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).

Novel Heterocyclic Systems

In 1993, Santagati et al. developed derivatives of a new heterocyclic system involving 1,3,4-thiadiazine ring from a key compound resembling 3-[(1,3-Benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (Santagati, Santagati, & Modica, 1993).

Antitumor and Antibacterial Agents

A series of similar compounds have been synthesized and evaluated for their antitumor and antibacterial properties. For example, Nagaraju et al. (2013) synthesized triazolo[3,4-b][1,3,4]thiadiazol derivatives, showcasing potential biological activities (Nagaraju, Kotaiah, Sampath, Harikrishna, & Rao, 2013).

Luminescent and Stimuli-Responsive Properties

Compounds related to 3-[(1,3-Benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been studied for their luminescent and stimuli-responsive properties. Srivastava et al. (2017) investigated compounds with similar structures for their photoelectron spectroscopy and mechanochromic properties (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Analgesic Activity

Moreover, compounds structurally similar to the chemical have been synthesized and tested for analgesic activity. Prasad et al. (2000) developed a series of novel compounds with potential analgesic properties (Prasad, Pathak, & Rao, 2000).

Eigenschaften

IUPAC Name |

3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-18-16-12-3-1-2-4-15(12)25-17(16)19-9-21(18)20-8-11-5-6-13-14(7-11)24-10-23-13/h5-9H,1-4,10H2/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJBAKXYGGQOIV-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)

![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

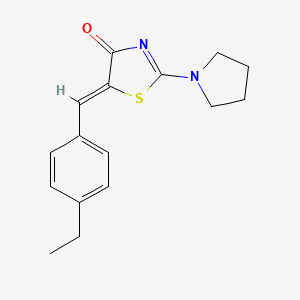

![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)